molecular formula C13H11N3O B1373987 5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile CAS No. 1304228-31-6

5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile

Cat. No.: B1373987
CAS No.: 1304228-31-6
M. Wt: 225.25 g/mol
InChI Key: FQMDDRAHCJSNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C13H11N3O. It is a derivative of benzonitrile, featuring an amino group and a pyridinyl group substituted at specific positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-methylpyridine and 2-chlorobenzonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of 2-amino-5-methylpyridine attacks the chlorinated benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: A precursor in the synthesis of the target compound.

    2-Chlorobenzonitrile: Another precursor used in the synthesis.

    5-Amino-2-methoxypyridine: A structurally similar compound with different substituents.

Uniqueness

5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile is unique due to the presence of both an amino group and a pyridinyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-amino-2-(5-methylpyridin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-2-5-13(16-8-9)17-12-4-3-11(15)6-10(12)7-14/h2-6,8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDDRAHCJSNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-2-((5-methylpyridin-2-yl)oxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.